molecular formula C14H21N3O4 B11723651 tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate

tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate

Cat. No.: B11723651
M. Wt: 295.33 g/mol
InChI Key: NDUZICPYIMWQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a tert-butyl carbamate group attached to an ethyl chain substituted at position 1 with a 2-methoxyphenyl group. The ethyl chain’s position 2 bears both amino (-NH₂) and hydroxyimino (=N-OH) groups in a geminal arrangement. This structural complexity makes it a versatile intermediate in pharmaceutical synthesis, particularly for ligands or bioactive molecules requiring dual functionalization .

For example, tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate is prepared from 4-chloro-1-fluoro-2-nitrobenzene and tert-butyl N-(2-aminoethyl)carbamate under basic conditions .

Such features are valuable in kinase inhibitors (e.g., ’s imidazo[1,2-b]pyridazine derivatives) and cannabinoid receptor modulators (e.g., ’s adamantanyl series) .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-7-5-6-8-10(9)20-4/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUZICPYIMWQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydroxylamine with tert-Butyl Carbamate Precursors

A common approach involves reacting a hydroxylamine derivative with a tert-butyl-protected amine intermediate. For example:

  • Step 1 : Synthesis of the tert-butyl carbamate backbone via mixed anhydride formation.

    • Reagents : N-BOC-D-Serine, isobutyl chlorocarbonate (i-BuOCOCl), and N-methylmorpholine (NMM) in anhydrous ethyl acetate.

    • Mechanism : The mixed acid anhydride intermediate reacts with benzylamine to form the carbamate core.

  • Step 2 : Introduction of the hydroxyimino group via hydroxylamine treatment.

    • Conditions : Hydroxylamine hydrochloride in ethanol/water at 0–25°C.

    • Yield : ~75–85% after recrystallization.

Table 1 : Optimization of Hydroxylamine Condensation

ParameterOptimal RangeImpact on YieldSource
Temperature0–25°CMaximizes selectivity
SolventEthanol/water (3:1)Prevents hydrolysis
Reaction Time4–6 hoursBalances conversion vs. by-products

Reductive Amination of Keto-carbamate Intermediates

Reduction of a ketone precursor to the corresponding amine, followed by hydroxyimino group introduction:

  • Step 1 : Synthesis of tert-butyl N-[2-oxo-1-(2-methoxyphenyl)ethyl]carbamate.

    • Method : Friedel-Crafts acylation of 2-methoxyphenylacetone with Boc-protected glycine.

  • Step 2 : Reductive amination using sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL-H).

    • Conditions : NaBH₄ in THF/water at 0°C.

    • Diastereoselectivity : Up to 95:5 (syn:anti) with DIBAL-H in toluene.

  • Step 3 : Oxime formation with hydroxylamine.

Table 2 : Comparison of Reducing Agents

AgentSolventYield (%)Selectivity (%)Source
NaBH₄THF/water7882
DIBAL-HToluene8995
Zn(BH₄)₂Ethanol6575

Rhodium-Catalyzed Carbamate Transfer

A recent advancement employs transition-metal catalysis for direct carbamate transfer:

  • Catalyst : Rh₂(OAc)₄ (2.5 mol%).

  • Reagents : Sulfoxide derivatives and tert-butyl carbamate in dichloromethane.

  • Conditions : 40°C for 8 hours under argon.

  • Advantages : Avoids harsh reagents; suitable for sensitive substrates.

Key Data :

  • Yield: 86–92%.

  • Purity: >98% (HPLC).

Purification and Characterization

  • Crystallization : Ethyl acetate/hexane (1:4) at −20°C yields >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (30–50% gradient).

  • Analytical Methods :

    • ¹H/¹³C NMR : Confirms stereochemistry and functional groups.

    • HPLC-MS : Monitors diastereomeric excess (typically >95%).

Challenges and Solutions

  • Oxime Stability : The hydroxyimino group is prone to hydrolysis.

    • Mitigation : Use anhydrous solvents and low temperatures during synthesis.

  • Stereochemical Control : Achieving high diastereoselectivity requires optimized reducing agents (e.g., DIBAL-H over NaBH₄).

  • Scale-Up Issues : Rhodium-based methods face cost barriers; sodium borohydride remains preferred for industrial scales .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Drug Development

Tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate has been explored as a synthetic intermediate for various pharmaceuticals. One notable application is in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound serves as a precursor in the production of derivatives that exhibit enhanced pharmacological properties.

Table 1: Synthesis Pathways Involving this compound

Compound NameRole in SynthesisYield (%)Reference
LacosamideActive pharmaceutical ingredient81.6%

Biological Studies

The biological implications of this compound extend to its potential role in enzyme inhibition. Studies have shown that derivatives with similar functional groups can act as inhibitors for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases.

Case Study 1: Synthesis of Lacosamide Derivative

A study focused on the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-tert-butyl carbamate demonstrated the effectiveness of using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields under controlled temperatures, showcasing its utility in pharmaceutical manufacturing.

Case Study 2: Antioxidant Properties

In a comparative analysis of antioxidant activities among various phenolic compounds, derivatives related to this compound were highlighted for their ability to enhance enzyme activities that combat oxidative stress. This positions the compound as a candidate for further investigation in antioxidant therapies.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular proteins .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with structurally related tert-butyl carbamates:

Compound Name Aromatic Substituent Ethyl Chain Substituents Molecular Formula Molecular Weight Key Features
Target Compound: tert-Butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate 2-Methoxyphenyl -NH₂, =N-OH (geminal) C₁₅H₂₂N₃O₄* 308.35 Dual functionalization for chelation and reactivity
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate () 4-Methoxyphenyl -NH₂ (no hydroxyimino) C₁₄H₂₁N₂O₃ 265.33 Positional isomer of methoxy group; simpler reactivity
tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate () 2-Methoxyphenyl =N-OH (no amino) C₁₄H₁₉N₂O₄ 291.31 Hydroxyimino replaces amino; potential for tautomerization
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate () 3,4,5-Trimethoxyphenyl -NH₂ (no hydroxyimino) C₁₆H₂₆N₂O₅ 326.39 Enhanced electron-donating effects from trimethoxy group
tert-Butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate () 1,3-Benzodioxol-5-yl =N-OH (no amino) C₁₄H₁₈N₂O₅ 294.30 Benzodioxole substituent for improved lipophilicity

*Calculated based on IUPAC name.

Functional Group Impact on Properties

  • Amino + Hydroxyimino (Target Compound): The geminal -NH₂ and =N-OH groups enable bifunctional reactivity, such as forming Schiff bases or coordinating transition metals. This is absent in analogs like and .
  • Methoxy Position : The 2-methoxy group (target compound) induces steric hindrance and ortho-directing effects, contrasting with the para-methoxy analog (), which offers less steric interference .
  • Hydroxyimino vs. Amino: ’s hydroxyimino group may participate in tautomerization (oxime ⇌ nitroso), altering stability and reactivity compared to the amino group in the target compound .

Biological Activity

tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This compound is notable for its structural features that suggest possible interactions with biological targets.

  • Molecular Formula : C14H22N2O3
  • Molecular Weight : 266.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its role as a carbamate derivative , which can interact with various biological pathways. Its hydroxyimino group may facilitate interactions with enzymes or receptors involved in metabolic processes. The methoxyphenyl moiety could enhance lipophilicity, improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit a range of biological activities, including:

Case Studies and Research Findings

  • Cholinesterase Reactivation Studies :
    • A study evaluated the efficacy of various oxime compounds in reactivating cholinesterase inhibited by organophosphates. While this compound was not specifically tested, related compounds demonstrated significant reactivation capabilities, suggesting potential for similar activity .
  • Synthesis and Evaluation of Related Compounds :
    • Research on related carbamates indicated that modifications to the phenyl ring could enhance biological activity. For example, substituents such as methoxy groups can significantly affect the pharmacological profile of these compounds .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic evaluations of similar compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic applications. These studies highlight the importance of structural modifications in optimizing drug-like properties .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
tert-butyl N-[2-amino-2-hydroxyimino-1-(4-methoxyphenyl)ethyl]carbamateCholinesterase reactivation potential
tert-butyl 4-[amino(hydroxyimino)methyl]benzoateAnticancer activity
tert-butyl N-[2-amino-1-(3-methoxyphenyl)ethyl]carbamateNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate?

  • Methodology : The compound is synthesized via coupling reactions between tert-butyl carbamate and substituted phenyl derivatives. For analogous structures, key steps include:

  • Amide bond formation : React tert-butyl carbamate with a pre-functionalized phenyl derivative (e.g., 2-methoxybenzaldehyde) under basic conditions (e.g., triethylamine) .
  • Oxime introduction : Hydroxyimino groups are typically introduced via nitrosation of primary amines using sodium nitrite in acidic media .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the product .
    • Key parameters : Temperature (0–25°C), pH control (pH 4–6 for nitrosation), and inert atmosphere (N₂) to prevent oxidation .

Q. How is this compound characterized, and what analytical techniques are critical?

  • Core techniques :

  • NMR spectroscopy (¹H, ¹³C): Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet), methoxy (δ ~3.8 ppm), and oxime protons (δ ~8–10 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~350–360) .
  • IR spectroscopy : Identify carbamate C=O (~1700 cm⁻¹) and oxime N–O (~950 cm⁻¹) stretches .
    • Supplementary methods : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Q. What are the recommended storage conditions and stability profiles?

  • Storage : In airtight containers under inert gas (argon), at –20°C for long-term stability. Avoid exposure to moisture (hygroscopic) and light .
  • Stability risks :

  • Hydrolysis: Carbamate groups degrade in acidic/basic conditions (pH <3 or >10) .
  • Oxime decomposition: Sensitive to oxidizing agents and elevated temperatures (>40°C) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

  • Case study : If in vitro assays show conflicting enzyme inhibition results (e.g., IC₅₀ variability):

  • Replicate experiments : Ensure consistent assay conditions (buffer pH, incubation time, solvent controls) .
  • SAR analysis : Compare activity with analogs (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl) to identify critical substituents .
  • Metabolic stability : Use LC-MS to check for degradation products in cell media .
    • Advanced tools : Molecular docking (AutoDock Vina) to model interactions with target enzymes and rationalize discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Process improvements :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps improve regioselectivity .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing byproducts like over-nitrosated derivatives .
    • Troubleshooting :
  • Byproduct identification : Use GC-MS or preparative TLC to isolate and characterize impurities (e.g., dimerization products) .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to suppress hydrolysis .

Q. How does the electronic nature of the phenyl ring influence reactivity in downstream modifications?

  • Electron-donating vs. withdrawing groups :

  • Methoxy group (EDG) : Enhances electrophilic substitution at the para position; confirmed via Hammett plots .
  • Hydroxyimino (EWG) : Directs nucleophilic attacks (e.g., alkylation) to the amino group rather than the carbamate .
    • Experimental validation :
  • DFT calculations (Gaussian 09) to map charge distribution .
  • Kinetic studies (UV-Vis monitoring) of reactions with electrophiles (e.g., benzyl bromide) .

Q. What are the decomposition pathways under accelerated stability testing?

  • Forced degradation :

  • Acidic conditions (0.1 M HCl) : Hydrolysis of carbamate to yield 2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethylamine .
  • Oxidative stress (H₂O₂) : Oxime converts to nitroso intermediates, confirmed by LC-MS .
    • Mitigation : Add antioxidants (e.g., BHT) to formulations or use protective groups (e.g., Boc) for the oxime .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during bioactivity assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
  • Prodrug design : Synthesize phosphate or acetate esters of the hydroxyimino group for improved bioavailability .

Q. What computational approaches predict metabolic pathways for this compound?

  • Tools :

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., methoxy demethylation) .
  • In silico toxicity : Derek Nexus assesses potential mutagenicity from nitroso derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.